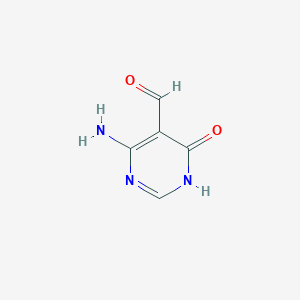
(6-Oxo-1,6-dihydropyrazin-2-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-Oxo-1,6-dihydropyrazin-2-yl)boronic acid is a boronic acid derivative with the molecular formula C4H5BN2O3. This compound is of significant interest in the field of organic chemistry due to its unique structure and reactivity. Boronic acids are known for their versatility in forming stable covalent bonds with diols, amines, and other nucleophiles, making them valuable in various chemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (6-Oxo-1,6-dihydropyrazin-2-yl)boronic acid typically involves the reaction of pyrazine derivatives with boronic acid reagents. One common method includes the use of a Suzuki-Miyaura coupling reaction, where a halogenated pyrazine derivative reacts with a boronic acid in the presence of a palladium catalyst and a base. The reaction conditions often involve solvents such as tetrahydrofuran or dimethylformamide, and temperatures ranging from room temperature to 100°C.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of this compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding pyrazine oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming (6-Hydroxy-1,6-dihydropyrazin-2-yl)boronic acid.
Substitution: The boronic acid group can participate in substitution reactions, such as the formation of boronate esters with alcohols.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetonitrile.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.
Substitution: Alcohols or diols in the presence of catalysts like copper(II) sulfate.
Major Products:
Oxidation: Pyrazine oxides.
Reduction: (6-Hydroxy-1,6-dihydropyrazin-2-yl)boronic acid.
Substitution: Boronate esters.
Aplicaciones Científicas De Investigación
(6-Oxo-1,6-dihydropyrazin-2-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and in cross-coupling reactions.
Biology: Employed in the development of boron-containing drugs and as a probe for studying enzyme activity.
Medicine: Investigated for its potential in cancer therapy due to its ability to inhibit proteasome activity.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its reactivity with various functional groups.
Mecanismo De Acción
The mechanism of action of (6-Oxo-1,6-dihydropyrazin-2-yl)boronic acid involves its ability to form reversible covalent bonds with nucleophiles. This property is particularly useful in enzyme inhibition, where the compound can bind to the active site of enzymes, blocking their activity. The boronic acid group interacts with serine or threonine residues in the enzyme’s active site, forming a stable complex that prevents substrate binding and catalysis.
Comparación Con Compuestos Similares
(6-Oxo-1,6-dihydropyrazin-2-yl)boronic acid pinacol ester: A derivative with a pinacol protecting group on the boronic acid.
This compound methyl ester: A methyl ester derivative of the boronic acid.
Uniqueness: this compound is unique due to its specific structure, which allows for versatile reactivity and applications. Unlike its ester derivatives, the free boronic acid form can directly participate in a wider range of chemical reactions, making it more versatile for synthetic and research purposes.
Propiedades
IUPAC Name |
(6-oxo-1H-pyrazin-2-yl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BN2O3/c8-4-2-6-1-3(7-4)5(9)10/h1-2,9-10H,(H,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUIJQWVTYZJSEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=CC(=O)N1)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.91 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
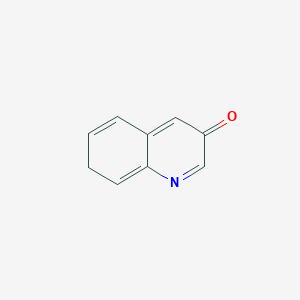
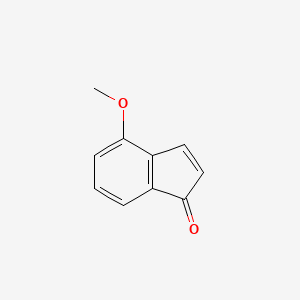
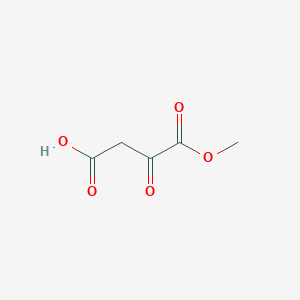
![2'H-Spiro[cyclopropane-1,3'-imidazo[1,2-a]pyrimidine]](/img/structure/B11922585.png)



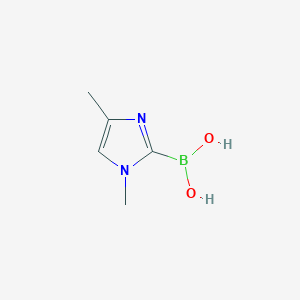



![1-Oxa-3-azaspiro[4.5]dec-2-ene](/img/structure/B11922637.png)
